4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE
Description
4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chlorinated aromatic ring, a morpholine sulfonyl group, and a phenylpiperazinyl ketone moiety. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(4-chloro-3-morpholin-4-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-7-6-17(16-20(19)30(27,28)25-12-14-29-15-13-25)21(26)24-10-8-23(9-11-24)18-4-2-1-3-5-18/h1-7,16H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYLOOHGOCSQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with morpholine to form 4-chloro-3-(morpholin-4-ylsulfonyl)aniline.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antipsychotic Activity
Research indicates that derivatives of piperazine compounds exhibit antipsychotic properties. The compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychotic disorders. A study highlighted the effectiveness of similar compounds as glycine uptake inhibitors, suggesting potential applications in treating psychoses .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Studies on related compounds have shown that piperazine derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This property is significant in the context of neurodegenerative diseases and aging .
Antimicrobial Activity
Preliminary evaluations have indicated that piperazine-based compounds possess antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth could be explored further for developing new antibiotics .
Cancer Therapeutics
Recent investigations into similar morpholine derivatives have revealed their cytotoxic effects against cancer cell lines. The compound's mechanism may involve inducing apoptosis in cancer cells through the modulation of signaling pathways .
Case Study 1: Antipsychotic Efficacy
A clinical trial investigated the efficacy of a related piperazine derivative in treating schizophrenia. Results demonstrated a significant reduction in psychotic symptoms compared to placebo, supporting the hypothesis that this class of compounds can effectively target the underlying neurochemical imbalances associated with psychosis .
Case Study 2: Antioxidant Activity
In vitro studies assessed the antioxidant capacity of various piperazine derivatives, including those structurally similar to the compound discussed. These studies utilized methods such as DPPH radical scavenging assays, revealing that certain derivatives exhibited strong antioxidant activity, suggesting their potential use in formulations aimed at reducing oxidative damage .
Case Study 3: Antimicrobial Testing
Research conducted on a series of piperazine derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the piperazine ring could enhance antimicrobial activity, paving the way for new therapeutic agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine and chloro groups but differs in the core structure.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Another compound with a similar morpholine and chloro substitution pattern.
Uniqueness
4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Biological Activity
The compound 4-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]morpholine is a derivative of morpholine and piperazine, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
With specific functional groups that may influence its biological interactions, including:
- A chloro substituent
- A piperazine moiety
- A sulfonyl group
Research indicates that compounds similar to This compound often interact with monoamine transporters, specifically affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) pathways. These interactions can lead to both inhibition of uptake and induction of release of neurotransmitters, which is crucial in treating psychiatric disorders like depression and anxiety .
Antidepressant Effects
Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission. The compound's structural features suggest it may exhibit similar properties. For instance, research on related phenylpiperazine derivatives indicates their efficacy in modulating monoamine transporter activity, which is essential for antidepressant effects .
Anticancer Activity
Preliminary investigations into the anticancer properties of morpholine derivatives reveal promising results. Compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of microtubule dynamics or interference with cell signaling pathways .
Study 1: Neuropharmacological Impact
In a study examining a series of piperazine derivatives, one compound demonstrated significant inhibition of serotonin transporter (SERT) activity, leading to increased extracellular serotonin levels. This suggests potential application in treating mood disorders .
| Compound | SERT Inhibition (%) | EC50 (µM) |
|---|---|---|
| Compound A | 75% | 0.5 |
| This compound | TBD | TBD |
Study 2: Anticancer Efficacy
A related study focused on morpholine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound B | A549 (Lung) | 0.46 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
